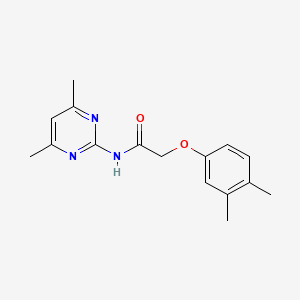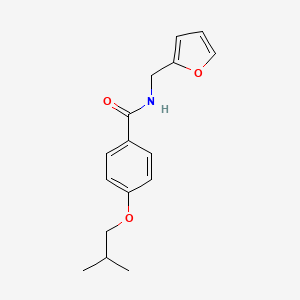
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in pain sensation and are found in sensory neurons. A-317491 has been studied extensively for its potential use as a pain medication, and its mechanism of action and physiological effects have been well-documented.
作用机制
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide works by blocking the P2X3 and P2X2/3 receptors, which are involved in pain sensation. These receptors are found in sensory neurons and are activated by ATP. When activated, they send signals to the brain that are interpreted as pain. By blocking these receptors, N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide reduces the amount of pain signals that are sent to the brain.
Biochemical and Physiological Effects:
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the release of neurotransmitters that are involved in pain sensation, such as substance P and calcitonin gene-related peptide (CGRP). It also reduces the activity of nociceptors, which are sensory neurons that respond to painful stimuli. N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a long duration of action, which makes it a promising candidate for use as a pain medication.
实验室实验的优点和局限性
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the P2X3 and P2X2/3 receptors, which reduces the risk of off-target effects. It also has a long duration of action, which makes it a useful tool for studying pain pathways. However, N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations. It is not water-soluble, which makes it difficult to administer in some experiments. It also has a relatively low potency, which may limit its effectiveness in some studies.
未来方向
There are several future directions for research on N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and water-soluble analogs of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. Another area of interest is the study of the effects of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide on other pain pathways, such as those involved in migraine and cancer pain. Additionally, the use of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide in combination with other pain medications is an area of active research.
合成方法
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of several compounds. The first step involves the reaction of 4-piperidinecarboxylic acid with isobutylamine to form N-isobutyl-4-piperidinecarboxamide. This compound is then reacted with phenylsulfonyl chloride to form N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. The final product is then purified using column chromatography.
科学研究应用
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential use as a pain medication. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to be effective in reducing coughing in animal models.
属性
IUPAC Name |
1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)12-17-16(19)14-8-10-18(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFKXVAZEUNVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)



![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)




![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)

![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)